Ki 23057

Catalog No.
S548239
CAS No.
516523-31-2
M.F
C30H35N3O4
M. Wt
501.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ki 23057

CAS Number

516523-31-2

Product Name

Ki 23057

IUPAC Name

2-[2-[4-[4-(4-tert-butylanilino)phenoxy]-6-methoxyquinolin-7-yl]oxyethylamino]ethanol

Molecular Formula

C30H35N3O4

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C30H35N3O4/c1-30(2,3)21-5-7-22(8-6-21)33-23-9-11-24(12-10-23)37-27-13-14-32-26-20-29(28(35-4)19-25(26)27)36-18-16-31-15-17-34/h5-14,19-20,31,33-34H,15-18H2,1-4H3

InChI Key

VQCDZFWRGXFUMS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Ki23057; Ki-23057; Ki 23057.

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCNCCO)OC

The exact mass of the compound Unii-5ZH5NA7zmf is 501.26276 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ki 23057 is an orally active, ATP-competitive small molecule tyrosine kinase inhibitor primarily recognized for its potent suppression of FGFR2 (K-samII), VEGFR1/2, and PDGFRβ . With IC50 values tightly clustered in the sub-100 nM range for its primary targets (FGFR2: 88 nM; VEGFR1: 69 nM; VEGFR2: 83 nM), it serves as a critical pharmacological tool for investigating receptor autophosphorylation and downstream signaling pathways, such as ERK and Akt . In procurement and assay design, Ki 23057 is highly valued for its distinct selectivity profile, specifically its ability to induce apoptosis in FGFR2-amplified cell lines while sparing non-amplified counterparts [1]. This binary response makes it an essential baseline compound for targeted oncology, angiogenesis research, and the development of genotype-specific therapeutics.

Substituting Ki 23057 with generic pan-tyrosine kinase inhibitors (e.g., sunitinib or sorafenib) compromises assay specificity in models of scirrhous gastric and biliary tract cancers [2]. While broad-spectrum agents may suppress overall angiogenesis via VEGFR, they frequently lack the precise K-samII/FGFR2 autophosphorylation blockade required to isolate FGFR2-driven proliferation from general cytotoxic effects [1]. Ki 23057 is structurally optimized to exploit the K-samII amplification dependency, demonstrating a stark differential in cytotoxicity between FGFR2-amplified and non-amplified cell lines [1]. Utilizing a generic substitute risks masking this precise genotype-phenotype correlation, leading to high background noise, off-target toxicity, and irreproducible viability assays in targeted molecular studies.

Preferential Affinity for FGFR2/VEGFR over c-Kit Off-Targets

Biochemical kinase assays demonstrate that Ki 23057 possesses sub-100 nM potency against its primary targets, with IC50 values of 88 nM for FGFR2 (K-samII), 69 nM for VEGFR1, and 83 nM for VEGFR2 . In contrast, its inhibitory activity against c-Kit is significantly weaker, with an IC50 of 480 nM. This >5-fold selectivity window between FGFR2/VEGFR and c-Kit allows researchers to titrate dosing in cellular assays to selectively inhibit angiogenesis and FGFR2-driven proliferation without broadly disrupting c-Kit-dependent hematopoietic or stem cell pathways.

Evidence DimensionEnzymatic IC50 (Potency)
Target Compound DataFGFR2 (88 nM), VEGFR1 (69 nM), VEGFR2 (83 nM)
Comparator Or Baselinec-Kit off-target baseline (480 nM)
Quantified Difference~5.5-fold lower potency against c-Kit compared to FGFR2.
ConditionsCell-free kinase autophosphorylation assay.

Enables precise concentration-dependent experimental design to isolate FGFR2/VEGFR signaling from c-Kit-mediated off-target effects, improving assay reproducibility.

Genotype-Specific Cytotoxicity in K-samII Amplified Cell Lines

Ki 23057 exhibits profound genotype-specific growth inhibition. In vitro viability assays show that Ki 23057 significantly inhibits the proliferation of scirrhous gastric cancer cells harboring K-samII (FGFR2) amplification (e.g., OCUM-2MD3 and OCUM-8)[1]. Conversely, it demonstrates minimal anti-proliferative effects on non-scirrhous gastric carcinoma cells lacking this amplification (e.g., MKN-7, MKN-45, and MKN-74) [1]. This binary response profile makes Ki 23057 an indispensable positive control for identifying FGFR2-addicted tumor models compared to generic chemotherapeutics that induce indiscriminate cytotoxicity.

Evidence DimensionCell proliferation/viability
Target Compound DataProfound inhibition and apoptosis in OCUM-2MD3 / OCUM-8 (FGFR2 amplified)
Comparator Or BaselineMinimal inhibition in MKN-7 / MKN-45 (non-amplified baseline)
Quantified DifferenceHighly differential cytotoxicity strictly correlated with K-samII amplification status.
ConditionsIn vitro cell proliferation assay across a panel of characterized gastric cancer lines.

Validates the compound as a highly specific procurement choice for researchers needing to isolate FGFR2-dependent survival pathways from general cellular toxicity.

In Vivo Processability: Oral Bioavailability for Dissemination Models

Beyond in vitro potency, Ki 23057 is formulated for systemic in vivo applications as an orally active agent. In murine models of peritoneal dissemination induced by OCUM-2MD3 scirrhous cancer cells, oral administration of Ki 23057 significantly prolonged survival (P < 0.001) and inhibited tumor growth via blockade of the FGFR2-RAS/ERK signaling axis [1]. This contrasts with many early-stage kinase inhibitors that require complex formulation for intravenous or intraperitoneal dosing due to poor metabolic stability or absorption, streamlining in vivo workflow and reducing animal handling stress.

Evidence DimensionSurvival prolongation in vivo
Target Compound DataSignificant survival extension (P < 0.001) via oral administration
Comparator Or BaselineUntreated vehicle control baseline
Quantified DifferenceStatistically significant survival benefit (P < 0.001) achieved with a convenient oral dosing route.
ConditionsMurine peritoneal dissemination model (OCUM-2MD3 xenograft).

Ensures reliable in vivo processability and simplifies dosing regimens for preclinical oncology models, reducing formulation overhead.

Targeted Inhibition of KGF/KGFR Signaling in Biliary Tract Cancer

Ki 23057 effectively interrupts the autophosphorylation of the Keratinocyte Growth Factor Receptor (KGFR/FGFR2b). In human BTC cell lines (e.g., OCUCh-LM1 and OCUG-1) stimulated by KGF, the introduction of Ki 23057 significantly decreased cell growth both in vitro and in vivo [1]. Because KGFR overexpression is present in over 40% of BTC surgical specimens and correlates with poor prognosis, Ki 23057 provides a highly specific mechanistic probe for this pathway, outperforming generic anti-proliferative agents that do not specifically target the KGF/KGFR axis [1].

Evidence DimensionBTC cell proliferation
Target Compound DataSignificant growth decrease in KGF-stimulated BTC cells
Comparator Or BaselineKGF-stimulated cells without inhibitor (vehicle baseline)
Quantified DifferenceReversal of KGF-induced hyperproliferation to baseline or below.
ConditionsIn vitro MTT assay and in vivo xenografts using OCUCh-LM1/OCUG-1 lines.

Provides a targeted procurement solution for researchers developing therapies for KGFR-driven biliary tract carcinomas, ensuring pathway-specific inhibition.

Preclinical Screening of FGFR2-Amplified Gastric Cancers

Ki 23057 is the optimal choice for viability and apoptosis assays where researchers must distinguish between K-samII/FGFR2-amplified scirrhous gastric cancer cells and non-amplified baselines. Its highly selective cytotoxicity profile ensures minimal background noise compared to broad-spectrum TKIs [1].

In Vivo Angiogenesis and Peritoneal Dissemination Studies

Due to its proven oral bioavailability and efficacy in extending survival in murine models of peritoneal dissemination, Ki 23057 is highly recommended for in vivo oncology workflows. It simplifies dosing protocols while effectively blocking the FGFR2-RAS/ERK signaling axis [1].

Mechanistic Probing of the KGF/KGFR (FGFR2b) Signaling Axis

For laboratories investigating biliary tract cancers (BTC) driven by Keratinocyte Growth Factor Receptor (KGFR) overexpression, Ki 23057 serves as a precise mechanistic probe. It effectively reverses KGF-stimulated hyperproliferation, making it superior to generic chemotherapeutics for pathway-specific validation [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

501.26275661 Da

Monoisotopic Mass

501.26275661 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5ZH5NA7ZMF

Dates

Last modified: 02-18-2024
1: Qiu H, Yashiro M, Zhang X, Miwa A, Hirakawa K. A FGFR2 inhibitor, Ki23057, enhances the chemosensitivity of drug-resistant gastric cancer cells. Cancer Lett. 2011 Aug 1;307(1):47-52. doi: 10.1016/j.canlet.2011.03.015. Epub 2011 Apr 8. PubMed PMID: 21482024.
2: Amano R, Yamada N, Doi Y, Yashiro M, Ohira M, Miwa A, Hirakawa K. Significance of keratinocyte growth factor receptor in the proliferation of biliary tract cancer. Anticancer Res. 2010 Oct;30(10):4115-21. PubMed PMID: 21036728.
3: Katoh M. Genetic alterations of FGF receptors: an emerging field in clinical cancer diagnostics and therapeutics. Expert Rev Anticancer Ther. 2010 Sep;10(9):1375-9. doi: 10.1586/era.10.128. PubMed PMID: 20836672.
4: Yashiro M, Shinto O, Nakamura K, Tendo M, Matsuoka T, Matsuzaki T, Kaizaki R, Ohira M, Miwa A, Hirakawa K. Effects of VEGFR-3 phosphorylation inhibitor on lymph node metastasis in an orthotopic diffuse-type gastric carcinoma model. Br J Cancer. 2009 Oct 6;101(7):1100-6. doi: 10.1038/sj.bjc.6605296. PubMed PMID: 19738610; PubMed Central PMCID: PMC2768106.
5: Yashiro M, Shinto O, Nakamura K, Tendo M, Matsuoka T, Matsuzaki T, Kaizaki R, Miwa A, Hirakawa K. Synergistic antitumor effects of FGFR2 inhibitor with 5-fluorouracil on scirrhous gastric carcinoma. Int J Cancer. 2010 Feb 15;126(4):1004-16. doi: 10.1002/ijc.24763. PubMed PMID: 19621385.
6: Katoh M. FGFR2 abnormalities underlie a spectrum of bone, skin, and cancer pathologies. J Invest Dermatol. 2009 Aug;129(8):1861-7. doi: 10.1038/jid.2009.97. Epub 2009 Apr 23. Review. PubMed PMID: 19387476.
7: Katoh Y, Katoh M. FGFR2-related pathogenesis and FGFR2-targeted therapeutics (Review). Int J Mol Med. 2009 Mar;23(3):307-11. Review. PubMed PMID: 19212647.
8: Sakurai K, Yamada N, Yashiro M, Matsuzaki T, Komatsu M, Ohira M, Miwa A, Hirakawa K. A novel angiogenesis inhibitor, Ki23057, is useful for preventing the progression of colon cancer and the spreading of cancer cells to the liver. Eur J Cancer. 2007 Nov;43(17):2612-20. Epub 2007 Oct 18. PubMed PMID: 17949968.
9: Nakamura K, Yashiro M, Matsuoka T, Tendo M, Shimizu T, Miwa A, Hirakawa K. A novel molecular targeting compound as K-samII/FGF-R2 phosphorylation inhibitor, Ki23057, for Scirrhous gastric cancer. Gastroenterology. 2006 Nov;131(5):1530-41. Epub 2006 Aug 22. PubMed PMID: 17101326.

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